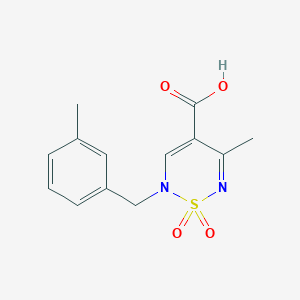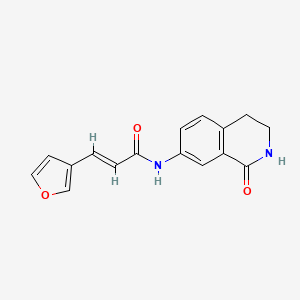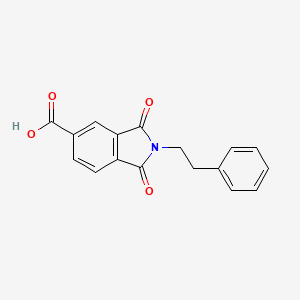![molecular formula C14H19NO2 B2778249 N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide CAS No. 2361608-36-6](/img/structure/B2778249.png)
N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide, also known as IPEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. IPEP belongs to the class of propenamides and is a derivative of ibuprofen. It has been studied for its anti-inflammatory, analgesic, and anticancer properties. In
Wirkmechanismus
The mechanism of action of N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide is not fully understood. However, it has been proposed that N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide has been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide in lab experiments is its high purity and yield, which ensures reproducibility of results. Another advantage is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is the limited understanding of its mechanism of action, which hinders the development of more effective therapies.
Zukünftige Richtungen
There are several future directions for the study of N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapies. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Furthermore, the development of new methods for the synthesis of N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide could lead to more efficient and cost-effective production. Finally, the study of N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide in clinical trials could provide insight into its safety and efficacy for human use.
Synthesemethoden
The synthesis of N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide involves the reaction of ibuprofen with 2-bromo-1-phenylethanol and triethylamine in the presence of 4-dimethylaminopyridine. The resulting product is then reacted with propargyl bromide in the presence of sodium hydride to yield N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide. This method has been optimized to produce high yields and purity of N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide has also been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[(1S)-1-(2-propan-2-yloxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-14(16)15-11(4)12-8-6-7-9-13(12)17-10(2)3/h5-11H,1H2,2-4H3,(H,15,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLRTDBPPLUZHU-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

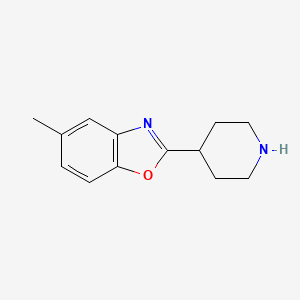
![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2778171.png)
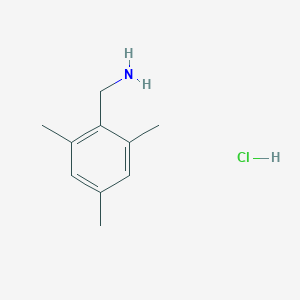
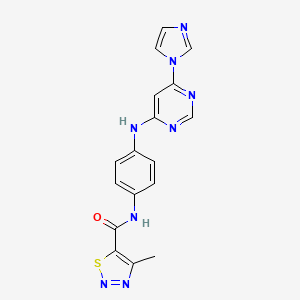


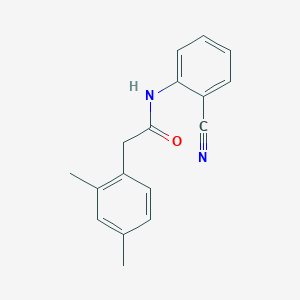
![6-Iodobenzo[d]oxazol-2-amine](/img/structure/B2778178.png)
